molecular formula C23H30N4O3S B2822639 N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946218-14-0

N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2822639
CAS RN: 946218-14-0
M. Wt: 442.58
InChI Key: HJWARHBHHVBANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H30N4O3S and its molecular weight is 442.58. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Activity

  • Pyridine derivatives, including N-morpholinium compounds, have been studied for their insecticidal properties. One study found that a pyridine derivative demonstrated approximately four times the insecticidal activity of the acetamiprid insecticide against the cowpea aphid, Aphis craccivora Koch (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Antifungal Agents

  • A derivative of 2-(2-oxo-morpholin-3-yl)-acetamide was identified as an effective fungicidal agent against Candida and Aspergillus species. This compound demonstrated considerable improvement in plasma stability while maintaining its in vitro antifungal activity (Bardiot et al., 2015).

Anti-Inflammatory and Analgesic Agents

  • Novel heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines have shown promise as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory activities. These compounds demonstrated significant inhibition of COX-2 selectivity and showed potential as analgesic and anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Evaluation

  • Compounds such as 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been synthesized and evaluated for their antimicrobial and hemolytic activities. Many of these compounds were found active against selected microbial species (Gul et al., 2017).

Synthesis of Novel Derivatives

  • The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored. These compounds have potential applications in pharmacology due to their structural uniqueness and biological activity profile (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Application in Structural Chemistry

  • The structural aspects of certain amide-containing isoquinoline derivatives have been studied, revealing interesting properties in salt and inclusion compounds. These findings have implications in the design of new materials with unique fluorescence characteristics (Karmakar, Sarma, & Baruah, 2007).

Anticonvulsant Agents

  • Research into the synthesis of thioacetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has been conducted, exploring their potential as anticonvulsant agents. The study also involved molecular docking to assess the affinity of these compounds with relevant biological targets (Severina et al., 2020).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c1-16-12-17(2)14-18(13-16)24-21(28)15-31-22-19-4-3-5-20(19)27(23(29)25-22)7-6-26-8-10-30-11-9-26/h12-14H,3-11,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWARHBHHVBANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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